molecular formula C14H20N2O4 B3111964 Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate CAS No. 187035-39-8

Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate

Cat. No.: B3111964
CAS No.: 187035-39-8
M. Wt: 280.32 g/mol
InChI Key: QRPNTBDWQKLOBS-NSHDSACASA-N
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Description

Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Intermediates

Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a compound of interest in the field of synthetic chemistry, serving as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its applications in scientific research primarily involve its role in the development of novel synthetic routes and the exploration of its chemical reactivity to produce compounds with potential therapeutic benefits.

  • Synthesis of Key Intermediates : This compound is a crucial starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, highlighting its importance in the development of therapeutic agents. The efficient stereoselective synthesis of this compound involves hydrogenation and novel procedures for the removal of chiral auxiliaries under mild conditions, demonstrating its versatility in synthetic chemistry H. Zhong et al., 1999.

  • Transformation into Diverse Compounds : It has been utilized in acid-catalyzed reactions to yield various substitution products, showcasing its reactivity and potential for generating diverse molecular structures. This adaptability is critical for the synthesis of compounds with varied biological activities, further emphasizing its utility in medicinal chemistry Janez Baš et al., 2001.

  • Coordination Chemistry : The compound has also found applications in coordination chemistry, serving as a ligand for cations. Despite minor resonant scattering, its structure has been determined, showcasing its potential in the study of enantiopure coordination complexes. Such research provides valuable insights into the design of novel coordination compounds for various applications, including catalysis and material science Ai Wang et al., 2019.

  • Photolytic Studies : Research involving the photolysis of N-tert-butoxy-2-pyridone, which releases tert-butoxyl radicals, indicates the compound's relevance in understanding the mechanisms of photooxidative damage to nucleic acids. Such studies are vital for developing protective strategies against oxidative damage, with implications for disease prevention and treatment W. Adam et al., 2002.

  • Sensitization of Near-Infrared Emitting Lanthanides : In the field of materials science, the compound has been used to synthesize complexes that sensitize near-infrared emission from lanthanide ions. This application is significant for developing new materials with potential uses in sensing, imaging, and telecommunications Simon J. A. Pope et al., 2005.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPNTBDWQKLOBS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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